Fmoc-Isoleucine-Glycine-Hydroxyl (Fmoc-Ile-Gly-OH) is a dipeptide derivative commonly utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The compound features the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the isoleucine amino acid, which is crucial for the selective deprotection and coupling processes during synthesis. Fmoc-Isoleucine-Glycine-Hydroxyl serves as a building block for creating larger peptides and proteins, contributing to various biochemical applications.
Fmoc-Isoleucine-Glycine-Hydroxyl can be synthesized from its constituent amino acids, isoleucine and glycine, using standard peptide synthesis techniques. The Fmoc group is typically introduced through specific chemical reactions involving Fmoc-protected amino acids.
Fmoc-Isoleucine-Glycine-Hydroxyl is classified as a peptide and specifically as an amino acid derivative. It belongs to the category of Fmoc-amino acids, which are widely used in organic and medicinal chemistry for synthesizing peptides.
The synthesis of Fmoc-Isoleucine-Glycine-Hydroxyl primarily employs solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The general steps involved include:
The efficiency of the coupling reactions can be monitored using techniques such as refractometry, where changes in refractive index correlate with concentration changes during peptide formation . Additionally, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed to analyze the purity and yield of synthesized peptides .
The molecular structure of Fmoc-Isoleucine-Glycine-Hydroxyl consists of two amino acids linked by a peptide bond, with an Fmoc group attached to the isoleucine side chain. The general structure can be represented as follows:
The molecular formula for Fmoc-Isoleucine-Glycine-Hydroxyl can be summarized as , with a molecular weight of approximately 226.24 g/mol.
The primary chemical reactions involving Fmoc-Isoleucine-Glycine-Hydroxyl are:
The kinetics of these reactions can be influenced by factors such as temperature, concentration of reactants, and solvent conditions . Monitoring these reactions through analytical methods like RP-HPLC ensures optimal conditions for successful peptide synthesis .
The mechanism involves several key steps:
Kinetic studies show that reaction rates can vary significantly based on substituent effects and steric hindrance associated with different amino acids .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be utilized to confirm structural integrity and purity .
Fmoc-Isoleucine-Glycine-Hydroxyl has numerous applications in scientific research:
The versatility of this compound makes it an essential component in modern biochemical research and pharmaceutical development.
The strategic deployment of preformed Fmoc-dipeptide building blocks like Fmoc-Ile-Gly-OH represents a significant evolution in solid-phase peptide synthesis (SPPS). This compound exemplifies the convergence of synthetic efficiency and structural precision required for complex peptide assembly. As a protected dipeptide unit, it integrates two critical functions: the base-labile Fmoc group enabling iterative chain elongation under mild conditions [8], and a sequence-specific backbone designed to mitigate common synthesis challenges. Its molecular architecture (C₂₃H₂₆N₂O₅; MW 410.47) provides a balance between steric bulk for controlled coupling and minimized side reactions due to glycine’s achirality [3].
The emergence of Fmoc-Ile-Gly-OH parallels key milestones in SPPS methodology:
Table 1: Evolution of Dipeptide Units in Fmoc-SPPS
Era | Synthesis Approach | Limitations | Dipeptide Advantages |
---|---|---|---|
1980s | Stepwise amino acid addition | High racemization at C-terminus; aggregation | Reduced coupling steps; lower epimerization |
1990s | Standard Fmoc-dipeptides | Aspartimide in acid-sensitive sequences | Eliminates Asp-Gly coupling interface |
2000s | Pseudoproline dipeptides (e.g., Fmoc-Ile-(Dmb)Gly-OH) | Limited commercial availability | Backbone protection prevents aggregation; improves yield in long peptides |
2020s | Automated flow synthesis compatible | Scalability issues | Enhanced solubility in green solvents (e.g., Cyrene) [10] |
Industrial adoption accelerated with commercial availability of ultrapure (>95% HPLC) Fmoc-Ile-(Dmb)Gly-OH, enabling synthesis of >50-mer peptides previously inaccessible via stepwise methods [1] [5]. This compound exemplifies the shift toward sequence-optimized building blocks that preemptively address synthesis bottlenecks.
Fmoc-Ile-Gly-OH’s molecular attributes enable three strategic applications in therapeutic peptide development:
Fragment Condensation Scaffold:Glycine’s C-terminal position facilitates esterification to resins without racemization, serving as an ideal junction for segment coupling. This allows modular assembly of complex peptides like antimicrobial hybrids (e.g., sC184b/MSI-78 chimeras) where Ile-Gly sequences enhance hydrophobic domain integration [4] [6].
Conformational Control:In oncology peptides targeting intracellular PPIs (e.g., MDM2 inhibitors), Ile-Gly motifs induce β-turn secondary structures that enhance proteolytic stability. Dmb-protected variants enable synthesis of D-enantiomers via automated flow chemistry for mirror-image phage display—yielding proteolysis-resistant macrocyclic inhibitors [9].
Table 2: Therapeutic Applications Enabled by Fmoc-Ile-Gly-OH Derivatives
Therapeutic Area | Peptide Target | Role of Ile-Gly Sequence | Outcome |
---|---|---|---|
Antimicrobials | Hybrid AMPs (e.g., CA-FO) | Hydrophobic-hydrophilic junction | 8 μg/mL MIC against MDR P. aeruginosa [4] |
Oncology | MDM2 inhibitors (D-peptides) | Helix termination element | >90% plasma stability at 24h; IC₅₀ <100nM [9] |
Metabolic Disorders | GLP-1/GLP-2 analogues | Solubility enhancer | Reduced aggregation during SPPS of lipophilic domains [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7